molecular formula C21H11ClF3N3O4 B10889189 (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B10889189
M. Wt: 461.8 g/mol
InChI Key: ZORZYOGBZLKHQZ-UKTHLTGXSA-N
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Description

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-[5-(4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-[5-(4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid and sulfuric acid.

    Formation of the Propenamide Moiety: The propenamide moiety is formed through a condensation reaction involving the cyano group and the furan ring.

    Chlorination and Trifluoromethylation: The chlorination and trifluoromethylation of the phenyl ring are achieved using chlorinating agents and trifluoromethylating reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-[5-(4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-[5-(4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Material Science: Used in the development of advanced materials with specific electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-[5-(4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit thymidylate synthase, affecting DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-[5-(4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C21H11ClF3N3O4

Molecular Weight

461.8 g/mol

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C21H11ClF3N3O4/c22-17-7-3-14(21(23,24)25)10-18(17)27-20(29)13(11-26)9-16-6-8-19(32-16)12-1-4-15(5-2-12)28(30)31/h1-10H,(H,27,29)/b13-9+

InChI Key

ZORZYOGBZLKHQZ-UKTHLTGXSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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